Demethyl Meclizine

Description

Meclizine (C₂₅H₂₇ClN₂, molecular weight 390.95 g/mol) is a first-generation antihistamine with a piperazine backbone, chemically designated as 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl)-piperazine dihydrochloride monohydrate . It exhibits multifaceted pharmacological properties, including antihistaminic, anticholinergic, antiemetic, and CNS depressant effects. Primarily used to treat motion sickness and vertigo, meclizine inhibits labyrinth excitability and vestibular-cerebellar pathway conduction, providing sustained relief for up to 24 hours with a half-life of ~6 hours .

Properties

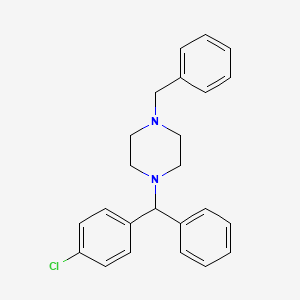

Molecular Formula |

C24H25ClN2 |

|---|---|

Molecular Weight |

376.9 g/mol |

IUPAC Name |

1-benzyl-4-[(4-chlorophenyl)-phenylmethyl]piperazine |

InChI |

InChI=1S/C24H25ClN2/c25-23-13-11-22(12-14-23)24(21-9-5-2-6-10-21)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20/h1-14,24H,15-19H2 |

InChI Key |

NHJCUVGUUBMWHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of Demethyl Meclizine involves synthetic routes that typically include demethylation reactions. One common method is the microbial catalyzed regio-selective demethylation using specific strains of microbes like Streptomyces griseus . This method is advantageous due to its regio-selectivity and environmental friendliness.

Chemical Reactions Analysis

Demethyl Meclizine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that Demethyl Meclizine may enhance glycolysis and provide neuroprotection against oxidative stress.

- Mechanism of Action : Research shows that Demethyl Meclizine increases levels of phosphofructokinase-2/fructose-2,6-bisphosphate (PFKFB3), leading to enhanced glycolytic activity. This mechanism helps protect neurons from apoptosis induced by toxins such as 6-hydroxydopamine (6-OHDA) in Parkinson's disease models .

- Case Study : In a study involving neuronal cell cultures treated with 6-OHDA, Demethyl Meclizine significantly reduced neuronal death by lowering lactate dehydrogenase (LDH) release and preserving mitochondrial integrity .

Management of Motion Sickness and Vertigo

Demethyl Meclizine retains the efficacy of its parent compound in managing symptoms associated with motion sickness and vestibular disorders.

- Clinical Indications : It is effective in treating nausea, vomiting, and dizziness related to motion sickness and vertigo caused by vestibular diseases like Meniere's disease .

- Dosage and Administration : The recommended dosage for motion sickness typically ranges from 25 to 50 mg taken orally one hour before travel .

Potential in Treating Neurological Disorders

Beyond its established uses, Demethyl Meclizine is being evaluated for its potential in treating various neurological conditions.

- Parkinson’s Disease : The modulation of energy metabolism through enhanced glycolysis may offer a novel therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Studies suggest that increasing glycolytic activity could mitigate the progression of neurodegeneration .

- Adenomyosis : Preliminary findings indicate that Demethyl Meclizine may improve endometrial repair and reduce heavy menstrual bleeding in models of adenomyosis without exacerbating the condition .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of Demethyl Meclizine is crucial for its application in clinical settings.

- Absorption and Distribution : Similar to Meclizine, Demethyl Meclizine is absorbed orally with peak plasma concentrations achieved within three hours post-administration. It has a volume of distribution indicating significant tissue penetration, including the central nervous system .

- Adverse Effects : Common side effects include sedation and dry mouth; however, it is generally well-tolerated with a favorable safety profile . Long-term safety data are still needed to establish comprehensive risk assessments.

Summary Table of Applications

Mechanism of Action

Demethyl Meclizine exerts its effects by acting as a histamine H1 antagonist. It works by inhibiting the signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and nucleus tractus solitarius to the chemoreceptor trigger zone and medullary vomiting center . This results in the reduction of nausea, vomiting, and dizziness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Meclizine belongs to the piperazine-derived antihistamine class, sharing structural and functional similarities with compounds like hydroxyzine , cinnarizine , flunarizine , and chlorcyclizine . Below is a detailed comparison:

Structural and Pharmacokinetic Comparisons

Pharmacodynamic Comparisons

- mTORC1 Inhibition : Meclizine, hydroxyzine, and cinnarizine inhibit mTORC1 signaling at 0.1 µM, while flunarizine requires 1 µM for significant effect .

- Bone Metabolism : Meclizine inhibits osteoclastogenesis by repressing NFATc1, TRAP, and MMP9 expression, unlike hydroxyzine or cinnarizine .

Receptor Interactions

- PXR/CAR Modulation : Meclizine activates human pregnane X receptor (hPXR) but lacks inverse agonism on constitutive androstane receptor (hCAR) .

Key Research Findings and Conflicts

- Antiviral Efficacy : While meclizine reduces PRV viral loads in tissues, it fails to lower mortality in mice, suggesting complex in vivo dynamics .

- Teratogenicity: Meclizine’s metabolite norchlorcyclizine is linked to congenital malformations in rats, contrasting with non-teratogenic analogs like hydroxyzine .

- Neuroprotection vs. Toxicity : Meclizine’s mitochondrial suppression is therapeutic in neurodegeneration but may underlie its CNS side effects .

Biological Activity

Demethyl Meclizine, a derivative of the antihistamine meclizine, has garnered attention for its potential biological activities beyond its traditional use as an antiemetic. This article delves into the compound's biological effects, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.

Demethyl Meclizine functions primarily as a histamine H1 receptor antagonist , similar to its parent compound, meclizine. It exerts its effects by blocking histaminergic signaling pathways involved in nausea and vertigo. Additionally, emerging studies suggest that it may influence metabolic processes, particularly glycolysis in neuronal cells.

Key Mechanisms:

- H1 Receptor Antagonism : Inhibits signals from the vestibular nuclei to the medullary vomiting center, reducing nausea and dizziness.

- Glycolytic Enhancement : Recent findings indicate that Demethyl Meclizine may enhance glycolysis in neurons, providing neuroprotective effects during hypoxic conditions .

Neuroprotective Effects

Studies have shown that Demethyl Meclizine can protect neurons from oxidative stress and apoptosis. For instance, in models of ischemia and neurodegenerative diseases like Huntington's disease, it has been observed to reduce neuronal death and improve mitochondrial function .

Case Study Example : In a study involving dorsal root ganglion (DRG) neurons under hypoxic stress, treatment with Demethyl Meclizine significantly enhanced glycolytic metabolism, preserved ATP levels, and reduced reactive oxygen species (ROS) accumulation. This suggests a protective mechanism against energy depletion in neurons .

Lifespan Extension

Research conducted on genetically heterogeneous mice (UM-HET3) indicated that both meclizine and its demethylated form could extend lifespan by modulating metabolic pathways. Specifically, Demethyl Meclizine was associated with an 8% increase in median lifespan .

Data Table: Summary of Biological Activities

Research Findings

- Glycolytic Metabolism : Demethyl Meclizine enhances glycolytic activity in neuronal cells by increasing the levels of phosphofructokinase-2 (PFKFB3), a key enzyme in glycolysis. This effect was shown to be dose-dependent and crucial for protecting against neuronal apoptosis induced by toxins such as 6-hydroxydopamine (6-OHDA) .

- Mitochondrial Function : The compound has been noted to hyperpolarize mitochondria, which helps maintain mitochondrial integrity during stress conditions. This effect is linked to its ability to sustain energy production through glycolysis rather than oxidative phosphorylation .

- Therapeutic Potential : Beyond its established use for motion sickness and vertigo, Demethyl Meclizine shows promise as a therapeutic agent for conditions characterized by oxidative stress and energy deficits, such as neurodegenerative diseases .

Q & A

Q. What are the key pharmacological properties of Demethyl Meclizine, and how should they inform experimental design?

Demethyl Meclizine, a metabolite of Meclizine, retains antagonistic activity at histamine H1 receptors and exhibits inverse agonism at the constitutive androstane receptor (CAR). Researchers should prioritize characterizing its pharmacokinetics (e.g., plasma stability, half-life) and receptor-binding affinity using assays such as radioligand binding or surface plasmon resonance (SPR). Dose-response studies in cellular models (e.g., fibroblasts or neurons) should include controls for off-target effects, given its potential interaction with mitochondrial respiration pathways .

Q. How can researchers ensure reproducibility in synthesizing and characterizing Demethyl Meclizine?

- Synthesis : Follow validated synthetic routes with detailed reaction conditions (solvents, catalysts, temperatures) and purity verification via HPLC (>99.5%) or NMR.

- Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and physicochemical properties (melting point, solubility). For novel derivatives, include X-ray crystallography or computational modeling to confirm structural identity .

- Purity : Use triple-quadrupole mass spectrometry to detect trace impurities, especially in batches intended for in vivo studies .

Q. What experimental protocols are critical for assessing Demethyl Meclizine’s metabolic effects in cellular models?

- Mitochondrial Respiration : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using Seahorse XF analyzers. Include galactose media to force reliance on oxidative phosphorylation, as glucose media may mask mitochondrial dysfunction .

- Lactate Production : Quantify extracellular lactate via enzymatic assays (e.g., colorimetric L-lactate kits) to validate glycolytic flux augmentation, as observed in dorsal root ganglion neurons .

Advanced Research Questions

Q. How can conflicting data on Demethyl Meclizine’s mitochondrial effects be resolved across different cell types?

Discrepancies in OCR/ECAR modulation (e.g., suppression in fibroblasts vs. enhancement in neurons) may stem from cell-specific metabolic dependencies. Researchers should:

- Standardize Culture Conditions : Use identical media (glucose/galactose ratios) and passage numbers.

- Control for CAR Activity : Perform siRNA knockdown of CAR to isolate mitochondrial vs. receptor-mediated effects.

- Cross-Validate with Isoform-Specific Inhibitors : Use compounds like PK11195 to differentiate mitochondrial membrane potential changes from off-target interactions .

Q. What statistical approaches are recommended for analyzing Demethyl Meclizine’s teratogenic risk in preclinical studies?

- Multiple Comparison Adjustments : Apply Bonferroni or false discovery rate (FDR) corrections to mitigate Type I errors, as highlighted in Meclizine’s ocular malformation studies, where spurious associations arose from thousands of comparisons .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to establish NOAEL (no-observed-adverse-effect level) and LOAEL (lowest-observed-adverse-effect level) in animal models.

- Species-Specific Sensitivity : Compare outcomes in zebrafish embryos and rodent models to assess translatability .

Q. How should researchers design clinical trials to evaluate Demethyl Meclizine’s antitumor potential while minimizing bias?

- Patient Stratification : Enroll cohorts with biomarker-confirmed CAR overexpression (e.g., liver cancer patients) to target responsive populations.

- Combination Therapy Arms : Include groups receiving Demethyl Meclizine with immune checkpoint inhibitors (e.g., anti-PD1) to assess synergistic effects, as seen in preclinical models .

- Endpoint Selection : Prioritize progression-free survival (PFS) over overall survival (OS) in early-phase trials due to CAR’s role in tumor dormancy .

Q. What methodologies are essential for resolving contradictions in Demethyl Meclizine’s neuroprotective vs. neurotoxic effects?

- Time-Course Experiments : Measure neuronal viability and oxidative stress markers (e.g., ROS, glutathione) at multiple timepoints (1–72 hours) to identify biphasic effects.

- Cell-Type Specificity : Compare outcomes in primary astrocytes vs. neurons, as Demethyl Meclizine may differentially regulate glycolytic pathways .

- In Vivo Validation : Use transgenic mice with neuron-specific CAR deletion to dissect receptor-dependent mechanisms .

Q. How can researchers address the lack of standardized protocols for Demethyl Meclizine’s purity assessment in multi-institutional studies?

- Interlaboratory Calibration : Share reference samples with quantified impurity profiles (e.g., residual solvents, synthetic byproducts) across collaborating labs.

- Adopt Pharmacopeial Standards : Follow USP/EP guidelines for dissolution testing and stability studies under accelerated conditions (40°C/75% RH) .

Methodological Guidance for Data Interpretation

Q. What analytical frameworks are recommended for integrating multi-omics data in Demethyl Meclizine research?

- Pathway Enrichment Analysis : Use tools like MetaboAnalyst or GSEA to link transcriptomic/metabolomic changes to CAR signaling or mitochondrial pathways.

- Network Pharmacology : Construct protein interaction networks (e.g., STRING DB) to identify off-target nodes (e.g., voltage-gated calcium channels) .

Q. How should researchers mitigate publication bias in reporting Demethyl Meclizine’s negative or inconclusive results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.